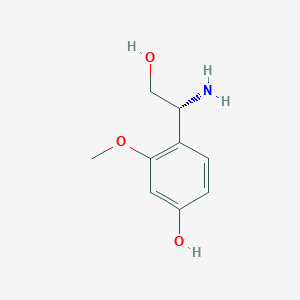
N-(4-(chloromethyl)phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(chloromethyl)phenyl)nicotinamide is an organic compound that belongs to the class of benzyl chlorides It is characterized by the presence of a nicotinoyl group attached to an aminobenzyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(chloromethyl)phenyl)nicotinamide typically involves the reaction of 4-aminobenzyl chloride with nicotinic acid or its derivatives. One common method is the acylation of 4-aminobenzyl chloride using nicotinoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(chloromethyl)phenyl)nicotinamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Hydrolysis: The compound can be hydrolyzed to yield 4-nicotinoylaminobenzyl alcohol and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives.
Hydrolysis: Formation of 4-nicotinoylaminobenzyl alcohol.
Aplicaciones Científicas De Investigación
N-(4-(chloromethyl)phenyl)nicotinamide has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.
Material Science: Utilized in the preparation of functionalized materials for various applications.
Mecanismo De Acción
The mechanism of action of N-(4-(chloromethyl)phenyl)nicotinamide involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The nicotinoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzyl chloride: Lacks the nicotinoyl group, making it less versatile in certain synthetic applications.
Nicotinoyl chloride: Used primarily as an acylating agent, without the benzyl chloride moiety.
4-Nitrobenzyl chloride: Contains a nitro group instead of a nicotinoyl group, leading to different reactivity and applications.
Uniqueness
N-(4-(chloromethyl)phenyl)nicotinamide is unique due to the presence of both the nicotinoyl and benzyl chloride functionalities, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel compounds with diverse applications.
Propiedades
Fórmula molecular |
C13H11ClN2O |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
N-[4-(chloromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c14-8-10-3-5-12(6-4-10)16-13(17)11-2-1-7-15-9-11/h1-7,9H,8H2,(H,16,17) |
Clave InChI |
CEYUUSMTAFKKML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Nitro-4-[2-(piperazine-1-yl)ethyl]aminopyridine](/img/structure/B8507635.png)

![[1-(4-Nitro-phenyl)-cyclobutyl]-methanol](/img/structure/B8507640.png)





![6-bromo-4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinoline](/img/structure/B8507697.png)
![3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)


